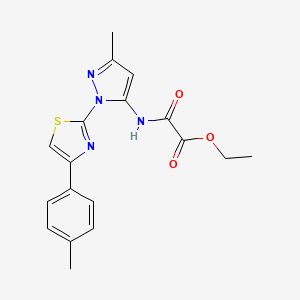

ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-4-25-17(24)16(23)20-15-9-12(3)21-22(15)18-19-14(10-26-18)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFBPKJZPHSDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These compounds act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biochemical Pathways

It’s known that thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Action Environment

The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental conditions.

Biological Activity

Ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate is a complex organic compound that incorporates thiazole and pyrazole moieties, which are known for a range of biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse scientific studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of thiazole and pyrazole derivatives. The key steps include:

- Formation of Thiazole and Pyrazole Frameworks : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors, while the pyrazole component is formed via hydrazine derivatives reacting with carbonyl compounds.

- Coupling Reaction : The thiazole and pyrazole units are coupled using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield the target compound.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thiazole-pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 62.5 |

| Compound B | S. aureus | 18 | 31.25 |

| Ethyl Derivative | E. coli | 20 | 15 |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated due to its structural similarity to known cytotoxic compounds. Research indicates that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . this compound may exhibit similar properties.

Case Study: In Vitro Cancer Cell Proliferation Inhibition

In a study focused on related thiazole-pyrazole compounds, significant inhibition of proliferation was observed in human gastric and colorectal cancer cell lines at concentrations ranging from 10 to 50 µM . The mechanism was attributed to the disruption of microtubule dynamics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-pyrazole derivatives. Modifications at specific positions on the thiazole or pyrazole rings can enhance potency or selectivity against particular targets. For example:

- Substituents on Thiazole : Electron-donating groups have been shown to improve antimicrobial activity.

- Pyrazole Modifications : Alterations at the 5-position can impact anticancer efficacy, with certain substitutions leading to increased cytotoxicity .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity Impact |

|---|---|

| Electron-donating group on Thiazole | Increased antimicrobial activity |

| Methyl group on Pyrazole | Enhanced anticancer properties |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several pyrazole- and thiazole-containing derivatives. Key analogues include:

Key Observations :

- Substituent Effects : The target compound’s p-tolyl group enhances lipophilicity compared to electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) or heteroaromatic systems (e.g., thiophene in ). This may influence membrane permeability or binding pocket interactions.

- Bioactivity Trends : Analogues like the oxothiazolidine derivative () show explicit alkaline phosphatase inhibition, suggesting that the ethyl oxoacetate moiety in the target compound could similarly interact with enzymatic active sites.

- Crystallographic Insights : Derivatives such as were structurally resolved using programs like SHELX , highlighting the importance of crystallography in understanding conformational stability.

Electronic and Steric Comparisons

Computational and Analytical Tools

- Structural Refinement : SHELX remains critical for resolving crystal structures of analogues like , ensuring accurate conformational data for SAR (structure-activity relationship) studies.

Q & A

Q. Critical Reaction Parameters :

Yields vary (40–70%) depending on purity of intermediates and strict exclusion of moisture .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazole-thiazole junction. For example, pyrazole C-H protons resonate at δ 6.5–7.5 ppm, while thiazole protons appear at δ 7.8–8.2 ppm .

- IR Spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretching .

- X-ray Crystallography : Resolves ambiguity in stereochemistry. The thiazole ring adopts a planar conformation, with hydrogen bonding between the oxoacetate carbonyl and pyrazole NH (distance: 2.8–3.0 Å) .

Q. Table: Analytical Data Comparison

| Technique | Key Features | Reference |

|---|---|---|

| 1H NMR | Pyrazole NH at δ 10.2 ppm | |

| X-ray | Dihedral angle: 15° between pyrazole and thiazole |

Advanced: How can computational chemistry optimize the synthesis and predict regioselectivity?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches are used to:

- Predict Transition States : Identify energy barriers for competing pathways (e.g., thiazole vs. oxazole formation) .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize polarity and dielectric constants .

- Regioselectivity Analysis : Fukui indices highlight nucleophilic sites on intermediates, guiding substituent placement .

Case Study : ICReDD’s workflow reduced reaction optimization time by 60% for analogous thiazole derivatives by integrating computational screening with experimental validation .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from structural analogs with subtle differences. Strategies include:

- Structure-Activity Relationship (SAR) Tables : Compare bioactivity of derivatives with systematic substitutions.

| Derivative | Substituent | Activity (IC50, μM) | Reference |

|---|---|---|---|

| Parent | p-Tolyl | 12.5 (Anticancer) | |

| Analog A | 4-Fluorophenyl | 8.2 (Enhanced) |

- Assay Standardization : Use isogenic cell lines and controlled ROS levels to minimize variability .

- Molecular Dynamics (MD) : Simulate target binding to explain potency differences (e.g., fluorinated analogs improving hydrophobic interactions) .

Advanced: What strategies improve regioselective modification of the thiazole ring?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution .

- Microwave-Assisted Synthesis : Enhances selectivity by reducing reaction time (e.g., 30 minutes vs. 12 hours) .

- Protection/Deprotection : Shield reactive sites (e.g., NH groups) with Boc or Fmoc before functionalization .

Example : Bromination at the thiazole C5 position achieved 85% selectivity using NBS in CCl4 under UV light .

Basic: What are the key structural features influencing its reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The oxoacetate ester reduces electron density on the pyrazole ring, slowing electrophilic attacks .

- Hydrogen Bonding : Intramolecular H-bonds between the pyrazole NH and thiazole sulfur stabilize the planar conformation .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in basic conditions, requiring pH 6–7 buffers during biological assays .

Advanced: How to design mechanistic studies for its biological activity?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) for target proteins .

- ROS Scavenging Assays : Monitor intracellular ROS levels with DCFH-DA to link redox activity to cytotoxicity .

Validation : Cross-validate computational predictions with CRISPR-edited cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.